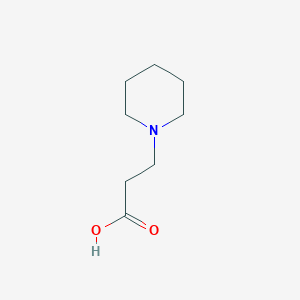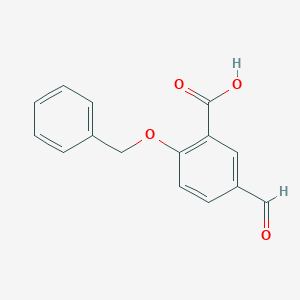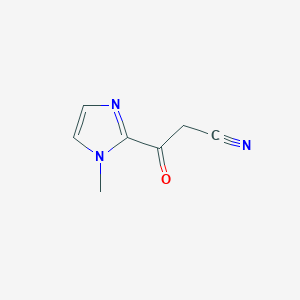
3,7-Di-O-methylducheside A
Overview
Description
3,7-Di-O-methylducheside A is a natural compound extracted from the plant Psittacanthus cucullaris. This compound is known for its ability to stimulate the formation of glycosaminoglycan chains, which are essential components of the extracellular matrix in various tissues . It has a molecular formula of C22H20O12 and a molecular weight of 476.39 g/mol .
Mechanism of Action
Target of Action
The primary target of 3,7-Di-O-methylducheside A is the glycosaminoglycan chains . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They play a crucial role in the body as they interact with proteins to regulate cell growth and the repair process .
Mode of Action
This compound stimulates the formation of glycosaminoglycan chains . This interaction results in an increase in the rate of glycosaminoglycan synthesis .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of glycosaminoglycan chains . The stimulation of this pathway leads to an increase in the formation of these chains, which are essential components of the extracellular matrix and play a vital role in cell signaling .
Result of Action
The stimulation of glycosaminoglycan chain formation by this compound can potentially influence various cellular processes. These include cell growth, proliferation, migration, and adhesion, all of which are regulated by the interaction of cells with the extracellular matrix .
Biochemical Analysis
Biochemical Properties
3,7-Di-O-methylducheside A plays a significant role in biochemical reactions, particularly in the synthesis of glycosaminoglycans . It interacts with various enzymes and proteins to stimulate the formation of these chains . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on cells are primarily related to its role in the formation of glycosaminoglycan chains . These chains are critical components of the extracellular matrix and play a key role in cellular processes such as cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes involved in the synthesis of glycosaminoglycans . It may bind to these enzymes, leading to their activation or inhibition, and result in changes in gene expression related to glycosaminoglycan synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosaminoglycan synthesis . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Di-O-methylducheside A can be synthesized through the extraction of ethyl acetate from Psittacanthus cucullaris . The extraction process involves the use of ethyl acetate as a solvent to isolate the compound from the plant material. The purified compound is then subjected to various chromatographic techniques to achieve the desired purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Diplopanax stachyanthus. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The final product is obtained as a powder with a purity of 97%.
Chemical Reactions Analysis
Types of Reactions: 3,7-Di-O-methylducheside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycoside derivatives, while reduction can lead to the formation of simpler alcohols or ethers.
Scientific Research Applications
3,7-Di-O-methylducheside A has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosaminoglycan synthesis and its regulation.
Biology: Investigated for its role in cellular processes involving the extracellular matrix.
Medicine: Potential therapeutic applications in treating diseases related to extracellular matrix dysfunction.
Industry: Utilized in the development of new materials and compounds with specific biological activities.
Comparison with Similar Compounds
3,7,8-Tri-O-methylellagic acid 2-O-xyloside: Another glycoside with similar biological activities.
Ellagic acid derivatives: Compounds with similar structural features and biological functions.
Uniqueness: 3,7-Di-O-methylducheside A is unique due to its specific ability to stimulate glycosaminoglycan synthesis, which is not commonly observed in other similar compounds. Its extraction from Psittacanthus cucullaris and Diplopanax stachyanthus also adds to its distinctiveness .
Properties
IUPAC Name |
6,7,14-trimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3/t9-,14+,15-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQRDKINPINYFD-SCBIHCBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B172649.png)





